Cas no 148672-75-7 ({1-azabicyclo3.2.1octan-5-yl}methanol)
{1-azabicyclo3.2.1octan-5-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- 1-Azabicyclo[3.2.1]octane-5-methanol
- {1-azabicyclo3.2.1octan-5-yl}methanol
- AT42972
- 1-aza-bicyclo[3.2.1]octan-5-ylmethanol
- SCHEMBL2418813
- {1-azabicyclo[3.2.1]octan-5-yl}methanol
- (1-AZABICYCLO[3.2.1]OCTAN-5-YL)METHANOL
- QWUOGDASTIXBPC-UHFFFAOYSA-N
- 1-azabicyclo[3.2.1]octane-5methanol
- 1-azabicyclo [3.2.1]oct-5-yl methanol
- EN300-266147
- 1-azabicyclo[3.2.1]oct-5-ylmethanol
- 148672-75-7
- CHEMBL4561628
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- MDL: MFCD19690732
- Inchi: 1S/C8H15NO/c10-7-8-2-1-4-9(6-8)5-3-8/h10H,1-7H2
- InChI Key: QWUOGDASTIXBPC-UHFFFAOYSA-N
- SMILES: OCC12CCCN(CC1)C2
Computed Properties
- Exact Mass: 141.115364102g/mol
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 23.5Ų
{1-azabicyclo3.2.1octan-5-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266147-0.05g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
| Enamine | EN300-266147-0.1g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
| Enamine | EN300-266147-0.25g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
| Enamine | EN300-266147-0.5g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
| Enamine | EN300-266147-1.0g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-266147-2.5g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-266147-5.0g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
| Enamine | EN300-266147-10.0g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
| Ambeed | A1084905-1g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95% | 1g |
$984.0 | 2024-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038989-1g |
{1-azabicyclo[3.2.1]octan-5-yl}methanol |
148672-75-7 | 95% | 1g |
¥6755.0 | 2023-03-01 |
{1-azabicyclo3.2.1octan-5-yl}methanol Suppliers
{1-azabicyclo3.2.1octan-5-yl}methanol Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on {1-azabicyclo3.2.1octan-5-yl}methanol
Comprehensive Overview of {1-azabicyclo[3.2.1]octan-5-yl}methanol (CAS No. 148672-75-7): Properties, Applications, and Research Insights
{1-azabicyclo[3.2.1]octan-5-yl}methanol, identified by its CAS No. 148672-75-7, is a bicyclic organic compound featuring a unique nitrogen-containing heterocyclic structure. This molecule has garnered significant attention in pharmaceutical and chemical research due to its versatile scaffold, which serves as a key intermediate in the synthesis of bioactive molecules. The compound's azabicyclo core and methanol functional group contribute to its reactivity, making it valuable for drug discovery and material science applications.
In recent years, the demand for heterocyclic compounds like {1-azabicyclo[3.2.1]octan-5-yl}methanol has surged, driven by their role in developing central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers frequently search for "azabicyclo derivatives in drug design" or "CAS 148672-75-7 synthesis methods," reflecting its relevance in medicinal chemistry. The compound's structural rigidity and ability to interact with biological targets align with trends in fragment-based drug discovery and computational chemistry, areas gaining traction in AI-driven research platforms.
The synthesis of {1-azabicyclo[3.2.1]octan-5-yl}methanol typically involves multi-step organic reactions, including cyclization and reduction processes. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for characterizing its purity and stereochemistry. Notably, its hydroxymethyl group offers a handle for further derivatization, enabling the creation of libraries for high-throughput screening—a topic frequently queried in scientific databases.
Beyond pharmaceuticals, CAS 148672-75-7 finds utility in catalysis and chiral auxiliaries, addressing industrial needs for asymmetric synthesis. Environmental and safety studies highlight its biodegradability under standard conditions, a feature increasingly prioritized in green chemistry initiatives. Discussions around "sustainable synthesis of azabicyclo compounds" or "148672-75-7 toxicity profile" underscore its alignment with eco-friendly research goals.
Future prospects for {1-azabicyclo[3.2.1]octan-5-yl}methanol include explorations in neuromodulation and peptide mimetics, where its scaffold may mimic natural ligands. Collaborative studies between academia and industry continue to uncover novel applications, reinforcing its status as a high-value chemical building block. This compound exemplifies the intersection of structural innovation and practical utility, making it a focal point for interdisciplinary research.
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